Electron-Donating Substituent Effect: Isopropoxy Group Confers Superior Suzuki Coupling Reactivity vs. Electron-Deficient Analogs
In aqueous micellar Suzuki-Miyaura coupling systems, arylboronic acids bearing electron-donating groups (EDGs) demonstrate substantially enhanced reactivity compared to those with electron-withdrawing groups (EWGs). The para-isopropoxy substituent of the target compound acts as an EDG (+M effect), which class-level studies indicate is beneficial for coupling efficiency. Conversely, arylboronic acids with EWGs are unfavorable for the reaction [1]. This establishes a class-level reactivity advantage for the target compound relative to fluorinated arylboronic acids lacking an EDG counterbalance.
| Evidence Dimension | Reactivity trend in Suzuki coupling (EDG vs. EWG effect) |
|---|---|
| Target Compound Data | para-Isopropoxy group (electron-donating, +M effect) |
| Comparator Or Baseline | Arylboronic acids with electron-withdrawing groups only (unfavorable) |
| Quantified Difference | Qualitative: EDGs beneficial; EWGs unfavorable |
| Conditions | Aqueous micellar Suzuki-Miyaura coupling conditions [1] |
Why This Matters
The electron-donating isopropoxy group counterbalances the electron-withdrawing ortho-fluoro substituent, mitigating the reactivity penalty observed with purely electron-deficient arylboronic acids and enabling more predictable coupling yields.
- [1] Le, T.; et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ScienceDirect, 2024. View Source
